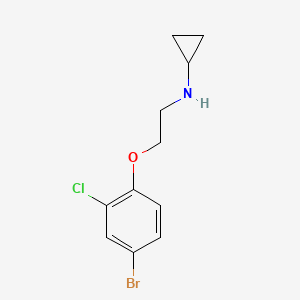

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine

Description

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxy group substituted with bromine and chlorine atoms. It is primarily used in research settings and has various applications in chemistry and biology.

Properties

IUPAC Name |

N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQCFWJLOGUGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine typically involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine: The compound itself.

N-(2-(2-bromo-4-chlorophenoxy)ethyl)cyclopropanamine: A similar compound with different positions of bromine and chlorine atoms.

This compound analogs: Various analogs with slight modifications to the phenoxy or cyclopropanamine groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of a cyclopropane ring.

Biological Activity

N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety linked to a phenoxy group that is substituted with bromine and chlorine atoms. This dual halogenation can influence its chemical reactivity and biological interactions. The molecular formula is , and the presence of halogens may enhance its affinity for various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), particularly GPBAR1 (G-protein coupled bile acid receptor 1), which is involved in metabolic processes and inflammation. Such interactions could modulate metabolic syndromes and related diseases.

- Kinase Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases, which are crucial in regulating cell proliferation and survival. This aspect is particularly relevant in cancer research, where kinase inhibitors are sought for therapeutic interventions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Neuropharmacology : Research indicates potential neurotoxic effects similar to other compounds with amine functional groups. For instance, related compounds have shown to deplete norepinephrine levels in the central nervous system, which could be indicative of its mechanism of action .

- Anticancer Potential : The compound's ability to inhibit kinases may position it as a candidate for cancer treatment. Inhibitors targeting the Mps-1 kinase have been explored for their role in preventing uncontrolled cellular proliferation .

Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

- Study on Kinase Inhibition : A study investigated the compound's effect on various kinases involved in cell signaling pathways. Results indicated significant inhibition of specific kinases associated with tumor growth, suggesting potential applications in cancer therapy.

- Neurotoxicity Assessment : Another study evaluated the neurotoxic effects by administering the compound to rodent models. The findings showed a marked depletion of norepinephrine levels, supporting the hypothesis that the compound could influence neurotransmitter dynamics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropanamine + Bromine & Chlorine Substituents | Potential GPCR Agonist, Kinase Inhibitor |

| N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine | Similar structure with different substitution | Investigated for similar pharmacological properties |

This table highlights how structural variations can influence biological activity, underscoring the importance of specific halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.